

Application Note: Advanced Spectroscopic Characterization (NMR, IR) of 5-Nitro-2-furamide

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Compound of Interest

Compound Name: 5-nitro-2-furamide

CAS No.: 701-51-9

Cat. No.: B3511988

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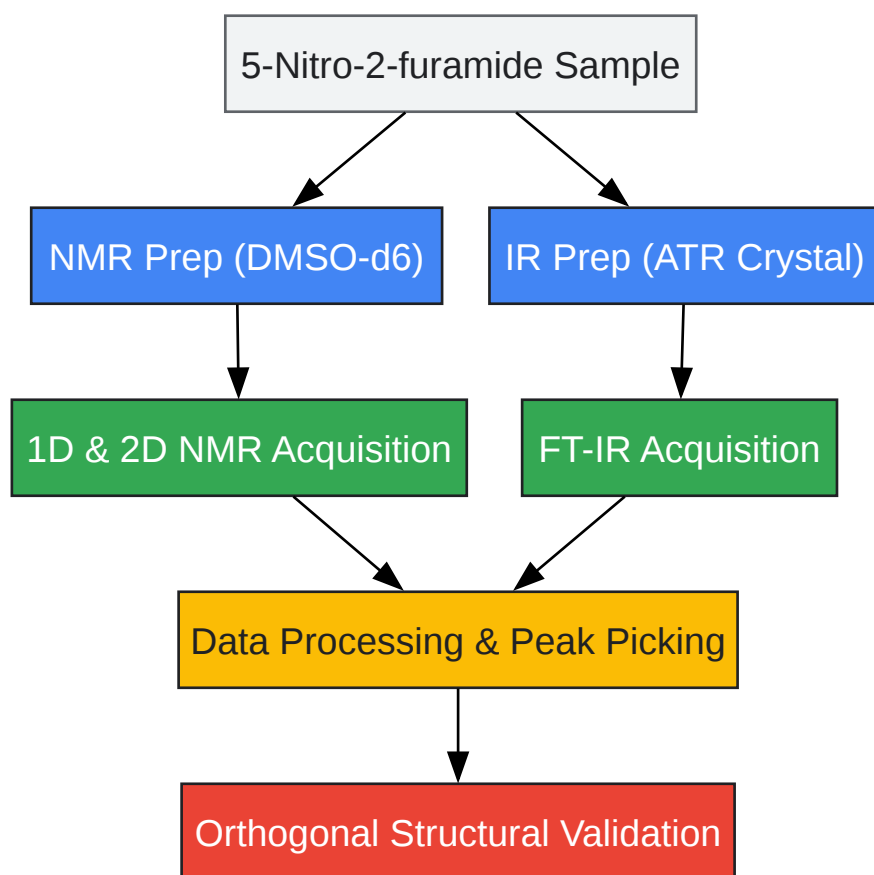
Introduction & Rationale

5-Nitro-2-furamide (CAS: 701-51-9) is a foundational synthetic intermediate and a highly privileged pharmacophore in medicinal chemistry. Nitrofurans are extensively utilized in drug development due to their potent biological activities, functioning as anti-tubercular agents[1] and emerging as highly selective centrosome clustering inhibitors in oncology[2][3].

The molecular architecture of **5-nitro-2-furamide** features a highly polarized furan ring, driven by the electron-withdrawing nitro group at the 5-position and the carboxamide at the 2-position. Accurate spectroscopic characterization—specifically via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—is essential to confirm regiochemistry, assess purity, and validate structural integrity prior to downstream biological assays or complex synthetic coupling steps[4].

Analytical Workflow

To ensure rigorous structural validation, an orthogonal approach combining NMR (for atomic connectivity and electronic environment) and FT-IR (for functional group identification) must be employed.



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Figure 1: Orthogonal workflow for the spectroscopic validation of **5-nitro-2-furamide**.

Quantitative Data Summaries

The following tables summarize the diagnostic spectroscopic signatures for **5-nitro-2-furamide**, serving as a reference standard for structural confirmation^[5].

Table 1: Expected NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
|-----------------|----------------------|----------------|------------------|---|
| ¹ H | ~ 7.40 | Doublet | 3.8 | Furan H-3 |
| ¹ H | ~ 7.75 | Doublet | 3.8 | Furan H-4 |
| ¹ H | ~ 7.80, 8.20 | Broad Singlets | - | Primary Amide (-NH ₂) |
| ¹³ C | ~ 113.5 | Singlet | - | Furan C-4 |
| ¹³ C | ~ 115.2 | Singlet | - | Furan C-3 |
| ¹³ C | ~ 148.0 | Singlet | - | Furan C-2 (Quaternary) |
| ¹³ C | ~ 152.5 | Singlet | - | Furan C-5 (Quaternary, -NO ₂) |
| ¹³ C | ~ 158.5 | Singlet | - | Carbonyl (C=O) |

Table 2: Key FT-IR Vibrational Bands

| Wavenumber (cm ⁻¹) | Intensity | Functional Group | Vibrational Mode |
|--------------------------------|-----------|-----------------------------------|------------------------------------|
| 3400, 3200 | Medium | Primary Amide (-NH ₂) | N-H Asymmetric & Symmetric Stretch |
| 1670 | Strong | Carbonyl (C=O) | Amide I (C=O Stretch) |
| 1610 | Medium | Primary Amide | Amide II (N-H Bend) |
| 1530 | Strong | Nitro (-NO ₂) | Asymmetric N-O Stretch |
| 1350 | Strong | Nitro (-NO ₂) | Symmetric N-O Stretch |

Experimental Protocols & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Solvent Choice: **5-Nitro-2-furamide** possesses a highly polar primary amide group capable of strong intermolecular hydrogen bonding. Non-polar solvents (e.g., CDCl_3) yield poor solubility and broad peaks. DMSO-d_6 is selected because it completely dissolves the analyte and shifts the residual water peak away from the aromatic region. Critically, DMSO-d_6 acts as a hydrogen-bond acceptor, slowing down the chemical exchange of the amide protons and allowing them to be observed as distinct broad singlets rather than being lost to solvent exchange.

Protocol:

- Sample Preparation: Weigh 15–20 mg of **5-nitro-2-furamide** for ^1H NMR (or 40–50 mg for ^{13}C NMR) into a clean glass vial.
- Dissolution: Add 0.6 mL of anhydrous DMSO-d_6 . Sonicate for 2 minutes to ensure complete dissolution. Transfer the clear solution to a standard 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer (400 MHz or higher). Lock the magnetic field to the deuterium signal of DMSO-d_6 and shim the magnet to achieve a sharp residual solvent peak (DMSO quintet at 2.50 ppm).
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard 1D proton (zg30).
 - Scans (NS): 16 to 32.
 - Relaxation Delay (D1): 2.0 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled ^{13}C (zgpg30).
 - Scans (NS): 1024 to 2048.

- Causality Check (Critical Parameter): Set the Relaxation Delay (D1) to at least 2.5–3.0 seconds. The quaternary carbons (C-2, C-5, and the carbonyl) lack attached protons, resulting in long longitudinal relaxation times (T_1). A longer D1 ensures these diagnostic peaks integrate properly above the noise floor.
- Data Processing: Apply a line broadening (LB) of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C before Fourier transformation. Reference the spectra to the residual DMSO peak (2.50 ppm for ^1H ; 39.52 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale for Technique: Attenuated Total Reflectance (ATR) FT-IR is heavily favored over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a broad O-H stretching band around 3300–3500 cm^{-1} , which obscures the critical N-H stretching doublets of the primary amide. ATR allows for direct analysis of the neat powder, preserving the integrity of the N-H region.

Protocol:

- Background Collection: Clean the ATR crystal (diamond or ZnSe) with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm^{-1} resolution, 4000–400 cm^{-1} range) to account for atmospheric CO_2 and water vapor.
- Sample Application: Place 2–3 mg of solid **5-nitro-2-furamide** directly onto the center of the ATR crystal.
- Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid sample. Causality Check: Poor contact leads to low signal-to-noise ratios and distorted peak shapes, especially at higher wavenumbers where the depth of penetration is shallowest (e.g., the N-H stretch).
- Data Acquisition: Acquire the sample spectrum using the same parameters as the background.

Data Interpretation & Self-Validating Systems

A robust analytical protocol must be self-validating. To confirm the regiochemistry of the 2,5-disubstituted furan and rule out isomeric impurities, apply the following logical checks:

- **Coupling Constant Validation:** In the ^1H NMR spectrum, the furan protons H-3 and H-4 will appear as two distinct doublets. The coupling constant (J) for a 2,5-disubstituted furan is characteristically small, typically 3.5–4.0 Hz[5]. If a larger coupling constant (~5.0–5.5 Hz) is observed, it indicates a 2,3- or 2,4-substitution pattern, immediately flagging a regioisomeric impurity.
- **Electronic Deshielding Confirmation:** The nitro group is strongly electron-withdrawing via both inductive and resonance effects. This severely deshields the adjacent C-5 carbon (~152.5 ppm) and the H-4 proton (~7.75 ppm) compared to the C-2/H-3 positions. Verify this downfield shift to confirm the presence of the $-\text{NO}_2$ group on the ring.
- **2D NMR Anchoring (If Ambiguous):** If peak overlap occurs or impurity masking is suspected, run a ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The amide protons (~7.80, 8.20 ppm) will show a strong ^3J correlation to the furan C-2 carbon, unambiguously anchoring the carboxamide group to the 2-position of the ring.
- **IR Functional Group Check:** Verify the presence of the diagnostic symmetric and asymmetric $-\text{NO}_2$ stretches at $\sim 1350\text{ cm}^{-1}$ and $\sim 1530\text{ cm}^{-1}$, respectively[5]. The presence of two distinct peaks in the $3200\text{--}3400\text{ cm}^{-1}$ region confirms the primary amide ($-\text{NH}_2$), distinguishing it from secondary amide derivatives which would only show a single N-H stretch.

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